3-Chloroprop-2-enoxybenzene
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Overview
Description
3-Chloroprop-2-enoxybenzene is an organic compound with the molecular formula C9H9ClO It is a chlorinated derivative of prop-2-enoxybenzene, characterized by the presence of a chlorine atom attached to the prop-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroprop-2-enoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloroprop-2-en-1-ol with benzene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of high-purity starting materials and advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-2-enoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3-Chloroprop-2-enoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-chloroprop-2-enoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloroprop-2-en-1-ol: A related compound with similar reactivity but different physical properties.
3-Chloroacrylic Acid: Another chlorinated derivative with distinct chemical behavior and applications
Uniqueness
3-Chloroprop-2-enoxybenzene is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
54410-95-6 |
---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-chloroprop-2-enoxybenzene |
InChI |
InChI=1S/C9H9ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-7H,8H2 |
InChI Key |
AYSHEHSQGMNMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC=CCl |
Origin of Product |
United States |
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